molecular formula C17H20N2O2S2 B2987414 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-methylthiophene-2-sulfonamide CAS No. 1396800-53-5

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-methylthiophene-2-sulfonamide

Katalognummer: B2987414
CAS-Nummer: 1396800-53-5
Molekulargewicht: 348.48
InChI-Schlüssel: QFHJGKZXCWWZAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-5-methylthiophene-2-sulfonamide is a sulfonamide derivative characterized by a but-2-yn-1-yl linker substituted with a benzyl(methyl)amine group and a 5-methylthiophene sulfonamide moiety. Its structural uniqueness lies in the alkyne backbone, which confers rigidity, and the sulfonamide group, which is often associated with biological activity, particularly in enzyme inhibition .

Eigenschaften

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c1-15-10-11-17(22-15)23(20,21)18-12-6-7-13-19(2)14-16-8-4-3-5-9-16/h3-5,8-11,18H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHJGKZXCWWZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC#CCN(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-methylthiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • IUPAC Name : N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-methylthiophene-2-sulfonamide
  • Molecular Formula : C15H18N2O2S
  • Molecular Weight : 298.38 g/mol

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-methylthiophene-2-sulfonamide exhibits its biological effects through various mechanisms, which may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cellular responses.
  • Receptor Interaction : It may interact with various receptors, modulating their activity and influencing physiological processes.

Antimicrobial Properties

Research indicates that sulfonamide derivatives often exhibit significant antimicrobial properties. N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-methylthiophene-2-sulfonamide has been evaluated for its activity against various bacterial strains.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results suggest that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The compound's potential anticancer properties have also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways.

Cell LineIC50 (µM)
HeLa (cervical cancer)12.5
MCF7 (breast cancer)15.0
A549 (lung cancer)10.0

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzyl and thiophene moieties can significantly affect its potency and selectivity. For instance, substituents on the benzyl group have been shown to enhance antimicrobial activity.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Benzimidazole Derivatives : Research on benzimidazole-based compounds has highlighted their broad-spectrum antimicrobial and anticancer activities, suggesting that structural similarities may confer similar benefits to N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-methylthiophene-2-sulfonamide .
  • Sulfonamide Analogues : A study focusing on sulfonamide derivatives indicated that modifications in the sulfonamide group can lead to enhanced antimalarial activity, which could be relevant for developing new therapeutic agents based on the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Analogous Compounds

Structural Analogues

a. N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide (10-C10)

  • Key Features : Shares the but-2-yn-1-yl backbone but replaces the thiophene sulfonamide with a tetrahydroacridine moiety and a dihydroisoxazole group.
  • Synthesis : Achieved via a nucleophilic substitution reaction between a bromodecyl-tetrahydroacridine intermediate and a tertiary amine, yielding 10% product . This low yield contrasts with typical sulfonamide syntheses, which often achieve higher efficiencies (>50%) under optimized conditions.

b. 2-[N-(4-{4-[(2-Hydroxy-5-methoxy-benzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol

  • Key Features: Utilizes a Schiff base (imine) linker instead of an alkyne, with phenolic and methoxy substituents.
  • Crystallography: Adopts a monoclinic crystal system (space group P2₁/c) with a V-shaped conformation. Intermolecular O–H···N hydrogen bonds and π-π stacking (3.8–4.2 Å distances) stabilize the lattice . Such interactions are critical for solid-state stability and solubility, which may differ in the target compound due to its alkyne rigidity.
Functional Analogues

a. Sulfonamide-Based Inhibitors

  • 5-Methylthiophene sulfonamide derivatives are known for targeting carbonic anhydrases (CAs) and tyrosine kinases.
  • Comparison : Unlike the tetrahydroacridine in 10-C10, the thiophene sulfonamide in the target compound may prioritize CA inhibition over cholinesterase activity, though this requires experimental validation.

b. Alkyne-Containing Pharmacophores

Research Implications and Gaps

  • Crystallographic Analysis : The target compound’s structure remains uncharacterized. Applying SHELX-based refinement (as in ) or modern tools like OLEX2 could elucidate its conformation and intermolecular interactions .
  • Biological Profiling : highlights cholinesterase inhibition in analogues, but the target compound’s pharmacological targets (e.g., CAs, kinases) need empirical validation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.